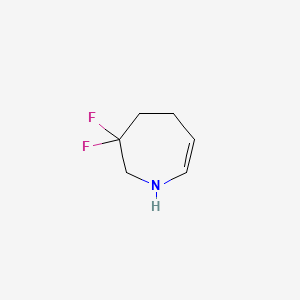

3,3-Difluoro-1,2,4,5-tetrahydroazepine

Description

Properties

Molecular Formula |

C6H9F2N |

|---|---|

Molecular Weight |

133.14 g/mol |

IUPAC Name |

3,3-difluoro-1,2,4,5-tetrahydroazepine |

InChI |

InChI=1S/C6H9F2N/c7-6(8)3-1-2-4-9-5-6/h2,4,9H,1,3,5H2 |

InChI Key |

ZJZCFIOGSMGHIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC=C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1,2,4,5-tetrahydroazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated alkene in the presence of a catalyst can lead to the formation of the desired azepine ring. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1,2,4,5-tetrahydroazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines or hydrocarbons.

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "3,3-Difluoro-1,2,4,5-tetrahydroazepine":

Scientific Research Applications

Peptidase Inhibitors:

- Hepatitis C NS3 Protease Inhibitors Peptidomimetic compounds, including those related to tetrahydroazepine, are useful as protease inhibitors, particularly serine protease inhibitors and, more specifically, Hepatitis C Virus (HCV) NS3 protease inhibitors . These compounds can be used to disrupt the HCV life cycle, treating or preventing HCV infection .

- Pharmaceutical Compositions Such compounds can be included in pharmaceutical compositions, potentially combined with interferons or other compounds with anti-HCV activity . These combinations can suppress HCV replication in cells .

Antimicrobial Agents:

- 1,2,4-Triazoles Research indicates that 1,2,4-triazoles and their heterocyclic derivatives possess antiviral properties .

- Quinolone-Triazole Hybrids Quinolone-triazole hybrids have demonstrated antibacterial activity against various strains, including S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter haemolyticus . Some compounds exhibit higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than reference drugs like vancomycin and ciprofloxacin . Certain derivatives also show antifungal activities .

- Schiff Bases of 1,2,4-Triazole Schiff bases of 1,2,4-triazole have shown in vitro antimicrobial potential against bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as fungi like C. albicans .

Other Applications and Related Research:

- Monocyclic Aromatic Heterocycles Synthesis Transition metals can be used to catalyze the synthesis of aromatic monocyclic heterocycles .

- Azepino[4,5-b] indoline derivatives Substituted azepino[4,5-b] indoline derivatives have been explored in scientific research .

- EP2 Receptor Agonists Research is being conducted on brain-permeable EP2 receptor agonists for central nervous system diseases .

- Indole Derivatives Indole is a core structure in medicinal chemistry with diverse biological activities .

- Stress Reduction Tetrahydrospiro B-carboline-4,1'-cyclopropane derivatives have demonstrated anti-stress action, making them potentially useful for preventing and/or treating stress-related diseases, especially digestive system diseases .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,2,4,5-tetrahydroazepine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key differences between 3,3-Difluoro-1,2,4,5-tetrahydroazepine and 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine ():

| Property | This compound | 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine |

|---|---|---|

| Core Structure | Partially unsaturated azepine ring | Benzene-fused imidazole-diazepine system |

| Substituents | Two fluorine atoms at 3-position | No fluorine; fused aromatic system |

| Molecular Weight | Not available in evidence | 187.25 g/mol |

| Purity | Not available in evidence | 95.0% |

| Applications | Hypothesized: Pharmaceuticals | Laboratory use (e.g., intermediates, research chemicals) |

Key Observations:

- The benzo-imidazo-diazepine in has a rigid fused-ring system, which may favor binding to aromatic receptors or enzymes, whereas the azepine’s flexibility could allow broader conformational adaptability .

Contrast with High-Nitrogen Energetic Compounds ()

While high-nitrogen compounds like tetrazines and tetrazoles () prioritize explosive or propellant applications, this compound’s fluorination suggests divergent uses. Fluorinated heterocycles are more commonly explored in medicinal chemistry due to their metabolic stability and ability to modulate pharmacokinetics, contrasting with the high-energy density of nitrogen-rich systems .

Research Methodologies and Theoretical Insights

The thermochemical accuracy of density-functional theory (DFT) methods, as discussed in , could be critical for predicting properties of this compound. For example:

- Electronic Effects : DFT calculations might reveal how fluorination alters the electron density of the azepine ring, impacting reactivity or intermolecular interactions .

- Stability: Exact-exchange functionals (e.g., hybrid DFT) could model the compound’s thermodynamic stability compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-difluoro-1,2,4,5-tetrahydroazepine, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis involving cyclization reactions is commonly employed. For example, analogous tetrahydroazepine derivatives are synthesized via Grignard reagent addition to a THF solution of precursor compounds, followed by quenching, extraction, and column chromatography (eluent: hexane/ethyl acetate gradients) for purification . Reaction temperature (e.g., 0°C for controlled addition) and stoichiometric ratios (1.5 equivalents of Grignard reagent) are critical for minimizing side products.

Q. How can structural characterization of this compound be reliably performed?

- Methodology : Use a combination of and NMR to confirm the presence of fluorine atoms and azepine ring geometry. X-ray crystallography (if crystalline) provides definitive stereochemical data, as demonstrated for related tetrahydrofuran derivatives . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in ring-opening or functionalization reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions and predict sites for nucleophilic/electrophilic attack. Compare activation energies for fluorinated vs. non-fluorinated analogs to quantify electronic effects . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by NMR) resolves contradictions between computational and empirical data.

Q. What strategies mitigate challenges in achieving enantioselective synthesis of this compound?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes with phosphine ligands) can induce stereocontrol. For example, enantiopure tetrahydrobenzazepine intermediates in drug synthesis rely on chiral resolution via diastereomeric salt formation or HPLC with chiral columns . Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC.

Q. How does the fluorine substitution pattern affect the compound’s pharmacokinetic properties in biological studies?

- Methodology : Perform in vitro assays (e.g., metabolic stability in liver microsomes) to assess resistance to oxidative defluorination. Compare logP values (experimental or calculated) of 3,3-difluoro derivatives vs. non-fluorinated analogs to evaluate lipophilicity changes. Molecular docking studies predict binding affinity to target proteins, as shown for fluorinated spirocyclic compounds in enzyme inhibition .

Data Analysis and Contradictions

Q. How to reconcile discrepancies in reported catalytic efficiencies for fluorinated azepine derivatives?

- Methodology : Standardize reaction conditions (solvent, temperature, catalyst loading) across studies. Use control experiments to isolate variables (e.g., ligand purity, moisture sensitivity). Meta-analysis of published data (e.g., turnover numbers, yields) identifies outliers due to methodological differences, as seen in cross-coupling reactions of fluorinated heterocycles .

Q. Why do computational models sometimes fail to predict the stability of this compound derivatives?

- Methodology : Incorporate dispersion corrections (e.g., D3-BJ) in DFT calculations to account for weak intermolecular forces. Compare computed thermodynamic stability (ΔG of formation) with experimental thermogravimetric analysis (TGA) data. Solvent effects, often neglected in gas-phase calculations, can be modeled using continuum solvation models (e.g., SMD) .

Structural and Mechanistic Insights

Q. What role do non-covalent interactions (e.g., C–H⋯F) play in the solid-state packing of this compound?

- Methodology : Analyze crystal structures for short contacts (<3.0 Å) between fluorine and hydrogen atoms. Hirshfeld surface analysis quantifies interaction contributions, as applied to brominated dihydrofurans . Temperature-dependent XRD reveals dynamic interactions affecting polymorphism.

Q. Can ring strain in this compound be exploited for targeted drug delivery via strain-release functionalization?

- Methodology : Evaluate ring-opening thermodynamics using calorimetry. Design prodrugs that release active agents upon azepine ring scission, inspired by tetrazine-based bioorthogonal chemistry . Validate release kinetics in physiological buffers via LC-MS.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.